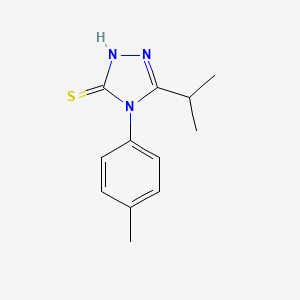![molecular formula C22H20N4O6 B11051445 1'-benzyl-2'-hydroxy-8-nitro-1,2,4,4a-tetrahydro-4'H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5'-pyrimidine]-4',6'(1'H)-dione](/img/structure/B11051445.png)
1'-benzyl-2'-hydroxy-8-nitro-1,2,4,4a-tetrahydro-4'H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5'-pyrimidine]-4',6'(1'H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-Benzyl-2’-hydroxy-8-nitro-1,2,4,4a-tetrahydro-4’H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5’-pyrimidine]-4’,6’(1’H)-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
The synthesis of 1’-benzyl-2’-hydroxy-8-nitro-1,2,4,4a-tetrahydro-4’H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5’-pyrimidine]-4’,6’(1’H)-dione involves multiple steps, including nitration, reduction, and cyclization reactions. The synthetic route typically starts with the nitration of a benzyl-substituted precursor, followed by reduction to introduce the hydroxy group. The final step involves cyclization to form the spiro structure. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts or solvents .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzyl group can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles like bromine for substitution reactions.
Scientific Research Applications
1’-Benzyl-2’-hydroxy-8-nitro-1,2,4,4a-tetrahydro-4’H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5’-pyrimidine]-4’,6’(1’H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the hydroxy group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The spiro structure also contributes to the compound’s unique binding properties and stability .
Comparison with Similar Compounds
Similar compounds include other spiro compounds with different substituents or ring structures. For example:
Spirooxazines: Known for their photochromic properties.
Spiroindolines: Studied for their potential use in pharmaceuticals.
Properties
Molecular Formula |
C22H20N4O6 |
|---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
1-benzyl-8'-nitrospiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-[1,4]oxazino[4,3-a]quinoline]-2,4,6-trione |
InChI |
InChI=1S/C22H20N4O6/c27-19-22(20(28)25(21(29)23-19)12-14-4-2-1-3-5-14)11-15-10-16(26(30)31)6-7-17(15)24-8-9-32-13-18(22)24/h1-7,10,18H,8-9,11-13H2,(H,23,27,29) |
InChI Key |
OMAILDRIPQYTJF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2N1C3=C(CC24C(=O)NC(=O)N(C4=O)CC5=CC=CC=C5)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,15-bis(methoxymethyl)-6,11,17-trimethyl-9,20-dithia-7,12,18-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1,3,5,7,10,12,14,16,18-nonaene](/img/structure/B11051364.png)
![6-[(E)-2-(4-fluorophenyl)ethenyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051376.png)

![4-(1,3-benzodioxol-5-ylmethyl)-4',4'-dimethyl-3,4-dihydro-1H,2'H,6'H-spiro[benzo[f]quinoline-2,1'-cyclohexane]-2',6'-dione](/img/structure/B11051394.png)
![2-Oxo-1,2,5,6,7,8,9,10-octahydrocycloocta[b]pyridine-3,4-dicarbonitrile](/img/structure/B11051415.png)
![2-[5-(3-Thienyl)-1H-pyrazol-3-YL]-8,9,10,11,12,13-hexahydrocycloocta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B11051420.png)
![6-Imino-8,8-dimethyl-3-(propan-2-yl)-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile](/img/structure/B11051430.png)
![1-(4-Chlorophenyl)-4-[(4-fluoroanilino)methyl]-N~2~-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carboxamide](/img/structure/B11051433.png)

![methyl 2-benzyl-7-[(2,3-dihydro-1H-inden-1-ylacetyl)amino]-1,3-benzoxazole-5-carboxylate](/img/structure/B11051442.png)
![1-(3,4-dichlorophenyl)-4-(4-methylphenyl)-N-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11051459.png)
![(4-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-3-nitrophenyl)(morpholin-4-yl)methanone](/img/structure/B11051465.png)
![3-(2-chlorophenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B11051466.png)
![2-(4-methylphenyl)thieno[2,3-d][1,2]thiazol-3(2H)-one 1,1-dioxide](/img/structure/B11051467.png)
